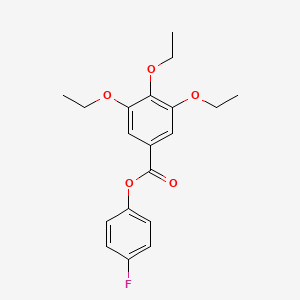

![molecular formula C11H17N3OS2 B5629454 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5629454.png)

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its unique structure, incorporating elements such as a thiadiazole ring and an ethylthio group. Its synthesis and properties are relevant for various scientific fields, including materials science, chemistry, and pharmacology, due to its potential in creating new materials and drugs.

Synthesis Analysis

The synthesis of compounds related to N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves several key steps, including the use of efficient synthetic methodologies to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety. For instance, straightforward synthesis methods have been developed for precursors and derivatives that showcase the potential for creating novel compounds with significant activity (Mohamed et al., 2020).

Molecular Structure Analysis

X-ray diffraction and crystallographic studies have been conducted on similar compounds to understand their molecular and crystal structures. These studies reveal the conformations, molecular arrangements, and interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Makhmudov et al., 2008).

Chemical Reactions and Properties

Research into the chemical reactions of thiadiazole derivatives highlights their versatility and reactivity. For example, the cyclization reactions of certain precursors have been explored to synthesize a range of derivatives with varied substituents, showcasing the chemical diversity and potential applications of these compounds (Park et al., 2009).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including melting points, solubility, and thermal stability, are crucial for their application in various domains. Studies have been conducted to characterize these properties, which are influenced by the specific substituents and molecular structure of the compound (Shen et al., 2008).

Chemical Properties Analysis

The chemical properties of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide and its derivatives, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, have been explored to understand their potential in synthesis and applications. For instance, the exploration of corrosion inhibitive properties of thiazole-based compounds indicates their potential utility in materials science and engineering (Aly et al., 2014).

Mechanism of Action

While specific information on the mechanism of action of “N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” is not available, it’s known that thiadiazole derivatives display a wide range of biological activities. For instance, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .

Future Directions

The development of novel, more effective therapeutics is an urgent need. Thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . Future research may focus on designing and synthesizing new derivatives, studying their biological activities, and assessing their potential as therapeutic agents.

properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS2/c1-2-16-11-14-13-10(17-11)12-9(15)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNHGYCNDHSLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5629378.png)

![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)

![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)

![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5629400.png)

![6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5629406.png)

![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)

![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)

![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)

![6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5629463.png)